Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-
Description
"Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-" is a nitrogen- and sulfur-containing heterocyclic compound derived from quinoline. Its structure features a quinoline core substituted with an ethyl group at the 8-position, a methyl group at the 2-position, and a thioether-linked acetonitrile moiety at the 4-position. The acetonitrile group (-CH2CN) enhances polarity, while the alkyl substituents (ethyl and methyl) contribute to lipophilicity. This compound is of interest in medicinal and agrochemical research due to the pharmacological and biological activities associated with quinoline derivatives, such as enzyme inhibition and plant growth regulation .
Properties
CAS No. |
1171599-25-9 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-(8-ethyl-2-methylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c1-3-11-5-4-6-12-13(17-8-7-15)9-10(2)16-14(11)12/h4-6,9H,3,8H2,1-2H3 |
InChI Key |
UCCFKGDOIAWOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)SCC#N |
Origin of Product |
United States |
Preparation Methods
Quinoline Ring Formation
The Skraup-Doebner-Von Miller reaction is a classical method for constructing the quinoline backbone. For 8-ethyl-2-methylquinoline, a modified approach employs:
Introduction of Thiol Group at C4
Sulfuration of 4-chloro-8-ethyl-2-methylquinoline via nucleophilic aromatic substitution (SNAr) is widely reported:
Thioacetonitrile Coupling Methods
Nucleophilic Substitution with Halogenated Acetonitrile
A direct route involves reacting 8-ethyl-2-methyl-4-mercaptoquinoline with chloroacetonitrile under basic conditions:
Metal-Catalyzed Cross-Coupling
Copper-mediated coupling adapts methodologies from difluoromethylthiolation:
-
Catalyst System : CuI (10 mol%), 2,2′-bipyridine (10 mol%), LiCO (1.5 eq).
-
Reactants : 8-Ethyl-2-methyl-4-mercaptoquinoline and iodoacetonitrile in diglyme at 100°C for 12 h.
-
Yield : 78% with reduced byproduct formation compared to SNAr.
Alternative Pathways and Optimization
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to elimination, Mitsunobu conditions ensure retention of configuration:
One-Pot Tandem Synthesis
A streamlined approach combines quinoline sulfuration and acetonitrile coupling:
-
Generate 4-chloroquinoline in situ via POCl treatment of 4-hydroxyquinoline.
-
Sequential addition of NaSH and chloroacetonitrile in DMF at 80°C.
Analytical and Process Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the nitrile group, potentially leading to the formation of amines.
Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Various substituted quinoline and nitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including those containing acetonitrile moieties, as anticancer agents. For instance, compounds derived from 8-amino-quinoline scaffolds have shown promising antiproliferative activity against various cancer cell lines such as human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) . The incorporation of the acetonitrile group enhances the bioactivity of these compounds by facilitating interactions with biological targets.
Antimicrobial Activity
Compounds similar to acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- have also demonstrated significant antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial therapies . The presence of specific functional groups, such as trifluoromethyl or thioether linkages, has been correlated with enhanced activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Biological Research
Mechanistic Studies
The study of acetonitrile derivatives has provided insights into their mechanisms of action at the molecular level. For example, investigations using molecular docking and dynamic simulations have elucidated how these compounds interact with cellular targets involved in cancer progression . Such studies are crucial for understanding the structure–activity relationships that govern their efficacy.
Development of Drug Candidates
The synthesis of acetonitrile-based compounds has been integral to drug discovery efforts. By modifying the quinoline structure, researchers can create libraries of compounds for high-throughput screening against various biological targets. This approach has facilitated the identification of lead compounds with desirable pharmacological profiles .
Material Science
Catalysis Applications
Acetonitrile derivatives are being explored as catalysts in organic reactions due to their ability to stabilize transition states and facilitate reactions through unique electronic properties. Their role in organometallic complexes has been particularly noted, where they enhance catalytic activity by influencing the metal center's behavior .
Nanomaterials Development
Research into nanomaterials has also identified acetonitrile derivatives as potential building blocks for creating functionalized nanoparticles. These nanoparticles can be used in drug delivery systems or as imaging agents in biomedical applications due to their biocompatibility and ability to be tailored for specific functions .
Case Studies
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the thioether linkage may interact with thiol groups in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a broader class of 2-((quinolinyl)thio)acetic acid derivatives and acetonitrile-containing heterocycles. Key structural analogues include:
*Estimated molecular formula based on structural analysis.
Key Observations :
- Substituent Effects : Alkyl groups (ethyl/methyl) in the target compound increase lipophilicity (log P ~2.8) compared to alkoxy-substituted analogues (log P ~2.1) . This enhances membrane permeability but may elevate toxicity relative to methoxy derivatives.
- Ionization State : Sodium salts (e.g., QAC-5) exhibit higher bioavailability but greater toxicity due to ionization, whereas neutral acetonitrile derivatives balance solubility and safety .
Key Research Findings
- Lipophilicity and Bioavailability : The target compound’s log P (~2.8) falls within the optimal range for crossing biological membranes (Lipinski’s rule), similar to QAC-5 (log D ~1.5 at pH 7) .
- Toxicity Mitigation : Introducing polar groups (e.g., methoxy) reduces toxicity but may compromise activity, highlighting a trade-off in derivative design .
Biological Activity
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- (CAS No. 1171599-25-9) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a thioether group, which enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of 242.34 g/mol. The presence of the quinoline structure is known to contribute to various pharmacological effects, making it a subject of study in medicinal chemistry and related fields.
Synthesis Methods
The synthesis of acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- can be achieved through several organic reactions involving thioether formation. Typical methods include:
- Nucleophilic Substitution Reactions: Utilizing appropriate alkyl halides and thiols.
- Condensation Reactions: Involving quinoline derivatives with sulfur-containing reagents.
These synthetic pathways underscore the compound's versatility and potential for modification to enhance biological activity.
Case Studies and Research Findings
-
In Vitro Studies:
- A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds similar to acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- exhibited significant inhibition against biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
- Antioxidant Activity Assessment:
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetonitrile | Nitrile | Simple structure; widely used solvent |
| Quinoline | Heterocycle | Core structure; known for diverse biological activities |
| 8-Hydroxyquinoline | Hydroxy derivative | Exhibits chelating properties; used in fluorescence |
| Thioether derivatives | Thioether | Potentially enhanced reactivity due to sulfur atom |
This table illustrates the diversity within the quinoline family and highlights the unique characteristics of acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-, particularly its thioether linkage which may enhance its reactivity compared to others.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution at the quinoline sulfur site and acetonitrile functionalization. Key steps include:
- Halogenation of the quinoline core to introduce reactive sites (e.g., bromine or chlorine) .
- Thioether bond formation using mercaptoacetonitrile derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection (e.g., acetonitrile or dimethylformamide) and catalysts (e.g., Pd for coupling reactions) to optimize yield .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., ethyl and methyl groups on the quinoline ring) via chemical shifts (e.g., δ 2.5–3.0 ppm for SCH2CN) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion) with <2 ppm error .
- HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients .
Intermediate Research Questions
Q. What strategies address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
- Micellar encapsulation : Triblock copolymers (e.g., Pluronic®) can improve permeability and stability in cell-based studies .
- pH adjustment : Modify buffer systems (e.g., phosphate-buffered saline at pH 7.4) to prevent precipitation .
Q. How does the thioether linkage influence structure-activity relationships (SAR) in enzyme inhibition studies?
- Methodological Answer :
- The thioether group enhances binding affinity to cysteine-rich enzyme active sites (e.g., kinases or proteases) via sulfur-mediated interactions .
- Comparative SAR studies with oxygen or selenium analogs show reduced activity, highlighting the critical role of sulfur’s electronegativity .
- Substituents on the quinoline ring (e.g., ethyl vs. methyl) modulate steric hindrance, affecting IC50 values by up to 10-fold .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in large-scale synthesis?
- Methodological Answer :
- Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature .
- Catalyst screening : Test Pd/C, CuI, or organocatalysts to accelerate coupling steps .
- Solvent optimization : Replace polar aprotic solvents with ionic liquids to reduce side reactions .
Q. What analytical approaches resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations (e.g., distinguishing quinoline C-4 vs. C-8 positions) .
- Isotopic labeling : Use deuterated acetonitrile to isolate solvent interference in spectra .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian software) .
Q. How can in silico modeling predict biological targets for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with high docking scores (e.g., <−8 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
- QSAR models : Train datasets with IC50 values of analogs to predict activity against novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
